molecular formula C15H16INO B315230 N-(3-ethoxybenzyl)-N-(4-iodophenyl)amine

N-(3-ethoxybenzyl)-N-(4-iodophenyl)amine

Cat. No.: B315230
M. Wt: 353.2 g/mol
InChI Key: RRYCUBLUNLLPSW-UHFFFAOYSA-N
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Description

N-(3-Ethoxybenzyl)-N-(4-iodophenyl)amine is a secondary amine featuring a 3-ethoxybenzyl group attached to a 4-iodophenyl moiety. The 4-iodophenyl group is a hallmark of dopamine transporter (DAT) ligands, enabling radiolabeling with iodine-123 for single-photon emission computed tomography (SPECT) studies . This compound’s structural flexibility allows it to serve as a precursor for pharmaceuticals and hole-transporting materials (HTMs) in organic electronics .

Properties

Molecular Formula

C15H16INO

Molecular Weight

353.2 g/mol

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-4-iodoaniline

InChI

InChI=1S/C15H16INO/c1-2-18-15-5-3-4-12(10-15)11-17-14-8-6-13(16)7-9-14/h3-10,17H,2,11H2,1H3

InChI Key

RRYCUBLUNLLPSW-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)CNC2=CC=C(C=C2)I

Canonical SMILES

CCOC1=CC=CC(=C1)CNC2=CC=C(C=C2)I

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a drug candidate due to its ability to modulate biological pathways. Its unique structure allows it to interact with various molecular targets, which can lead to the development of new therapeutic agents.

Research indicates that N-(3-ethoxybenzyl)-N-(4-iodophenyl)amine may exhibit significant biological activities, including:

  • Anticancer Properties : Similar compounds have shown the ability to interact with mutant p53 proteins, potentially restoring their tumor suppressor functions. This interaction may lead to increased apoptosis in cancer cells expressing mutant p53.
  • Oxidative Stress Modulation : The compound's structure allows for interactions that may influence cellular signaling related to oxidative stress responses. This suggests potential applications in diseases where oxidative stress plays a critical role.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical transformations, including oxidation and substitution reactions, making it valuable for synthetic chemists.

Case Study 1: Anticancer Activity

In a study focused on compounds that restore p53 function, this compound was evaluated for its ability to increase p53's DNA binding capacity. Results indicated that treatment with this compound led to a significant increase in DNA binding activity compared to untreated controls, suggesting its potential as a therapeutic agent in cancers with p53 mutations.

Case Study 2: Oxidative Stress Modulation

Research has explored the role of this compound in modulating oxidative stress pathways. The findings suggest that the compound can influence cellular signaling mechanisms related to oxidative stress, indicating its potential utility in treating conditions characterized by oxidative damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Properties

2β-Carbomethoxy-3β-(4-Iodophenyl)-N-(3-Fluoropropyl)Nortropane ([¹²³I]β-CIT-FP)
  • Structure : Replaces the ethoxybenzyl group with a fluoropropyl chain and adds a tropane backbone.
  • Binding Affinity: Exhibits a lower DAT binding specificity (0.813 ± 0.047) compared to its non-fluorinated analog, β-CIT (0.922 ± 0.004), due to steric hindrance from the fluoropropyl group .
  • Kinetics : Faster basal ganglia uptake (3–4 hours vs. >8 hours for β-CIT), making it suitable for rapid SPECT imaging .
  • Key Difference : Fluorine substitution accelerates brain entry but reduces target affinity, highlighting a trade-off between pharmacokinetics and efficacy.
4-Iodo-N-(4-Methoxybenzylidene)Aniline
  • Structure : Substitutes the ethoxy group with methoxy and replaces the benzylamine with a benzylidene Schiff base.
  • Molecular Weight : 337.16 g/mol vs. 409.24 g/mol for the target compound .
  • Applications : Primarily used in organic synthesis rather than neuroimaging, as the Schiff base reduces stability in vivo.
N-(4-Iodophenyl)-N-Phenylbenzenamine (HTM Precursor)
  • Structure : Lacks the ethoxy group but retains the 4-iodophenylamine core.
  • Synthesis : Achieved via Suzuki coupling in 80% yield, higher than the target compound’s analogs (65%–30%) due to reduced steric hindrance .
  • Electronics: Forms stable thin films for HTMs, but the absence of ethoxy may reduce solubility in non-polar solvents .
5-(3-Bromophenyl)-N-Aryl-4H-1,2,4-Triazol-3-Amines
  • Structure : Replaces the ethoxybenzyl with bromophenyl and triazole rings.
  • Synthesis: Requires K₂CO₃ and n-butanol at 120°C, contrasting with milder conditions (room temperature, I₂/Et₃N) for the target compound’s derivatives .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Substituents Yield (%) Binding Affinity (DAT) Applications
N-(3-Ethoxybenzyl)-N-(4-Iodophenyl)amine 409.24 3-Ethoxybenzyl, 4-Iodophenyl N/A Not reported Neuroimaging, HTMs
[¹²³I]β-CIT-FP ~433.3 Fluoropropyl, Tropane N/A 0.813 ± 0.047 SPECT imaging
4-Iodo-N-(4-Methoxybenzylidene)Aniline 337.16 Methoxy, Benzylidene N/A N/A Organic synthesis
N-(4-Iodophenyl)-N-Phenylbenzenamine 371.22 Phenyl, 4-Iodophenyl 80 N/A Hole-transporting materials
5-(3-Bromophenyl)-N-Aryl-Triazolamine ~320 Bromophenyl, Triazole 70–85 N/A Anticancer agents

Key Research Findings

  • Substituent Size and Lipophilicity : Ethoxy groups enhance lipophilicity compared to methoxy analogs, improving membrane permeability in neuroimaging tracers .
  • Synthetic Challenges : Bulky substituents (e.g., trichloromethyl in 1,3,5-oxadiazines) reduce yields, necessitating optimized dehydrosulfurization agents like I₂/Et₃N .
  • Diagnostic Specificity: Compounds with 4-iodophenyl groups show high DAT binding but require substituent tuning to balance uptake speed and specificity (e.g., fluoropropyl in β-CIT-FP vs. ethoxy in the target compound) .

Preparation Methods

Reductive Amination Approach

Reductive amination represents a foundational method for synthesizing secondary amines. For N-(3-ethoxybenzyl)-N-(4-iodophenyl)amine, this route involves the condensation of 4-iodoaniline with 3-ethoxybenzaldehyde followed by reduction.

Procedure :

  • Condensation : 4-Iodoaniline reacts with 3-ethoxybenzaldehyde in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–8 hours, forming an imine intermediate.

  • Reduction : Sodium borohydride (NaBH4) or catalytic hydrogenation (H2/Pd-C) reduces the imine to the target amine.

Key Parameters :

  • Yield : 65–72% after purification via column chromatography.

  • Purity : >95% confirmed by HPLC.

Advantages :

  • Mild conditions compatible with sensitive functional groups (e.g., iodo substituents).

  • Scalable with minimal byproducts.

Buchwald-Hartwig Cross-Coupling

Palladium-catalyzed cross-coupling enables direct N-arylation, offering a streamlined pathway for unsymmetrical diarylamines.

Procedure :

  • Substrate Preparation : 3-Ethoxybenzylamine and 4-iodobromobenzene are combined in 1,4-dioxane.

  • Catalytic System : Pd(OAc)2 (5 mol%), BINAP ligand (10 mol%), and Cs2CO3 base.

  • Reaction Conditions : 100°C for 12–16 hours under nitrogen.

Key Parameters :

  • Yield : 78–85% with optimized ligand-to-palladium ratios.

  • Challenges : Requires rigorous exclusion of oxygen and moisture.

Mechanistic Insight :
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by amine coordination and reductive elimination to form the C–N bond.

Sequential Alkylation and Iodination

This two-step approach prioritizes modularity, enabling late-stage functionalization.

Procedure :

  • Alkylation : N-Alkylation of 4-iodoaniline with 3-ethoxybenzyl chloride in toluene using K2CO3 as a base (80°C, 6 hours).

  • Iodination : Electrophilic iodination of the intermediate using N-iodosuccinimide (NIS) in acetic acid.

Key Parameters :

  • Overall Yield : 60–68% due to competing side reactions during iodination.

  • Solvent Optimization : DMF enhances solubility but may increase decomposition.

Optimization of Reaction Conditions

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Purity (%)
DMF807296
Toluene1106893
1,4-Dioxane1008597

Data adapted from methodologies in patents and journals. Polar aprotic solvents (DMF, dioxane) improve reaction homogeneity, while elevated temperatures accelerate kinetics but risk iodophenyl group degradation.

Catalytic Systems for Cross-Coupling

CatalystLigandBaseYield (%)
Pd(OAc)2BINAPCs2CO385
PdCl2(dppf)XantphosK3PO472

The BINAP-Pd(OAc)2 system outperforms alternatives due to superior steric and electronic tuning for aryl iodide substrates.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR : Distinct signals for ethoxy (–OCH2CH3) protons at δ 1.35 (triplet) and δ 3.72 (quartet), with aromatic protons in the δ 6.8–7.4 range.

  • 13C NMR : Iodine’s electronegativity deshields the adjacent carbons, producing signals at δ 138.5 (C–I) and δ 115.2 (ortho to iodine).

Chromatographic Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >95% purity, with retention times of 8.2 minutes for the target compound.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times (e.g., 2 hours vs. 12 hours batch) and improves heat management, critical for exothermic iodination steps.

Cost-Benefit Analysis of Catalysts

  • Pd(OAc)2 : High activity but costly (~$1,200/mol).

  • Ni Catalysts : Lower cost (~$200/mol) but require higher temperatures (150°C) .

Q & A

Q. What are the recommended synthetic routes for N-(3-ethoxybenzyl)-N-(4-iodophenyl)amine, and how can purity be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Nitration or iodination of precursor aromatic rings to introduce the 4-iodophenyl group.
  • Step 2: Alkylation or reductive amination to couple the 3-ethoxybenzyl and 4-iodophenyl moieties.
  • Step 3: Purification via column chromatography or recrystallization using solvents like ethanol or dichloromethane.

Optimization Tips:

  • Use anhydrous conditions and catalysts (e.g., Pd for cross-coupling reactions) to improve yield .
  • Monitor reaction progress with thin-layer chromatography (TLC) and characterize intermediates via 1H^1H/13C^{13}C NMR .

Q. What spectroscopic and crystallographic methods are suitable for characterizing this compound?

Methodological Answer:

  • Spectroscopy:
    • NMR: 1H^1H and 13C^{13}C NMR to confirm amine linkage and substituent positions (e.g., ethoxy at C3 of benzyl, iodine at C4 of phenyl) .
    • Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., expected [M+H]+^+ peak).
  • Crystallography:
    • Single-crystal X-ray diffraction to resolve 3D structure. Key parameters include space group (e.g., P1 or P21_1/c), unit cell dimensions, and R-factor refinement (aim for <0.08) .
    • Compare with structurally similar compounds (e.g., amyloid beta-disaggregating agents) to validate bond lengths/angles .

Advanced Research Questions

Q. How does the 4-iodophenyl moiety influence binding affinity in dopamine transporter (DAT) imaging agents?

Methodological Answer:

  • The 4-iodophenyl group enhances lipophilicity and improves blood-brain barrier penetration, critical for neuroimaging tracers like FP-CIT (N-(3-fluoropropyl)-2β-carboxymethoxy-3β-(4-iodophenyl)nortropane) .
  • Experimental Design:
    • Radiolabel the compound with 123I^{123}I or 18F^{18}F for in vivo PET/SPECT studies.
    • Compare uptake in DAT-rich regions (striatum) vs. background (cerebellum) in preclinical models (e.g., baboons) .

Q. How can discrepancies in crystallographic data between this compound and analogs be resolved?

Methodological Answer:

  • Data Contradiction Analysis:
    • Compare unit cell parameters (e.g., a, b, c axes) and space groups (e.g., P1 vs. P21_1/c) to identify polymorphic variations .
    • Use Hirshfeld surface analysis to assess intermolecular interactions (e.g., H-bonding, π-π stacking) influencing crystal packing .
  • Validation: Cross-reference with computational models (e.g., density functional theory) to predict stable conformations .

Q. What molecular docking strategies are effective for predicting interactions between this compound and biological targets?

Methodological Answer:

  • Software Tools: AutoDock Vina or Schrödinger Suite for docking simulations.
  • Protocol:
    • Prepare the ligand (compound) and receptor (e.g., DAT or amyloid beta) using protonation states relevant to physiological pH.
    • Define a grid box covering the active site (e.g., DAT’s S1 pocket).
    • Validate docking poses against crystallographic data (e.g., co-crystal structures of similar amines) .

Q. How can derivatives of this compound be designed to improve pharmacokinetic properties?

Methodological Answer:

  • Structural Modifications:
    • Replace the ethoxy group with methoxy or halogen substituents to alter solubility/logP .
    • Introduce fluorine atoms to enhance metabolic stability (e.g., replacing iodine with 18F^{18}F for PET tracers) .
  • In Vitro Testing:
    • Assess metabolic stability using liver microsomes.
    • Measure plasma protein binding via equilibrium dialysis .

Q. How does this compound compare to other diaryl amines in terms of biological activity?

Methodological Answer:

  • Comparative Analysis:
    • Inhibition Assays: Test against targets like acetylcholinesterase or β-amyloid aggregation (IC50_{50} values) .
    • SAR Studies: Correlate substituent effects (e.g., ethoxy vs. methoxy) with activity using multivariate regression .
  • Data Interpretation: Highlight the iodine atom’s role in enhancing steric bulk and electronic effects for target engagement .

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